REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[C:9]([C:13]1[O:17][C:16]([C:18]2[C:19]([NH2:24])=[N:20][CH:21]=[CH:22][N:23]=2)=[N:15][N:14]=1)([CH3:12])([CH3:11])[CH3:10]>C1COCC1>[Br:1][C:22]1[N:23]=[C:18]([C:16]2[O:17][C:13]([C:9]([CH3:12])([CH3:10])[CH3:11])=[N:14][N:15]=2)[C:19]([NH2:24])=[N:20][CH:21]=1
|
Name
|
|
Quantity
|
18.57 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN=C(O1)C=1C(=NC=CN1)N
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane (300 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×150 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 0 to 10% ethyl acetate in dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C(=NC1)N)C=1OC(=NN1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |